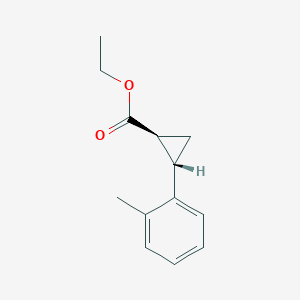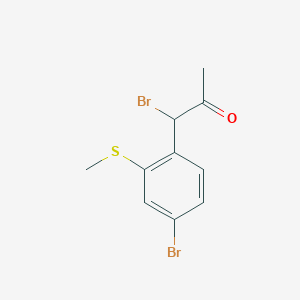![molecular formula C14H12 B14037771 Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- is a chemical compound with the molecular formula C14H12. It is typically found as a white crystalline solid and is known for its unique structure, which includes a fused ring system. This compound is primarily used as an intermediate in research and laboratory settings.
Preparation Methods
The synthesis of Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- is generally achieved through organic synthesis reactions. The specific synthetic routes can vary depending on the research objectives and conditions. One common method involves cyclization reactions, where the starting materials undergo a series of chemical transformations to form the desired fused ring structure . Industrial production methods for this compound are limited due to its specialized applications and relatively low demand.
Chemical Reactions Analysis
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: In this reaction, one functional group is replaced by another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated hydrocarbons .
Scientific Research Applications
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While its direct applications in biology are limited, derivatives of this compound may be used in the development of biologically active molecules.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs with unique mechanisms of action.
Mechanism of Action
The mechanism of action for Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules. The formation of radical ions and the compound’s high electron affinity are key aspects of its mechanism of action .
Comparison with Similar Compounds
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- can be compared to other similar compounds, such as:
Cyclopent[fg]acenaphthylene-1,2-dione: This compound has a similar fused ring structure but includes additional carbonyl groups, which can significantly alter its reactivity and applications.
Pyracylene: Another related compound, pyracylene, shares a similar core structure but differs in its substitution pattern and electronic properties.
The uniqueness of Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- lies in its specific ring fusion and the resulting electronic characteristics, which make it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
tetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,7,9,13-pentaene |
InChI |
InChI=1S/C14H12/c1-2-10-7-8-12-4-3-11-6-5-9(1)13(10)14(11)12/h1-4H,5-8H2 |
InChI Key |
NYWUSMFYWPUCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3C2=C4C1=CC=C4CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
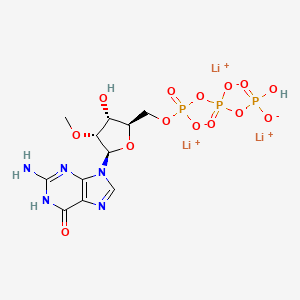

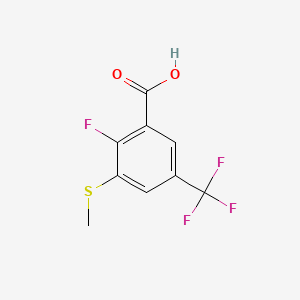
![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)
![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
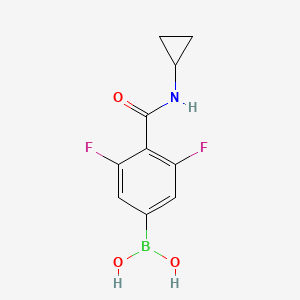


![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
